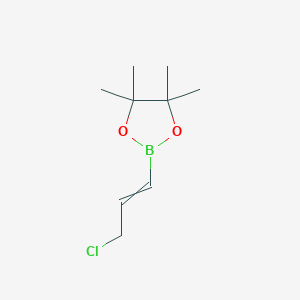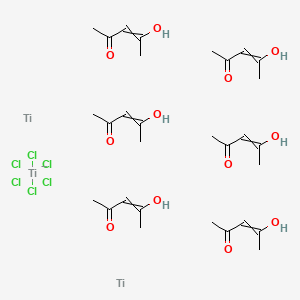
(2-Methyl-5-nitropyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-5-nitropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H7BN2O4. It is a derivative of pyridine, featuring a boronic acid group attached to the 3-position of a pyridine ring substituted with a methyl group at the 2-position and a nitro group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitropyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base. For example, 2-methyl-5-nitropyridine can be borylated using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst such as Pd(dppf)Cl2 in the presence of a base like potassium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar borylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to handle large volumes of reactants and to ensure consistent reaction conditions. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-5-nitropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amino-substituted pyridine derivatives.
Applications De Recherche Scientifique
(2-Methyl-5-nitropyridin-3-yl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2-Methyl-5-nitropyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The nitro group can participate in various redox reactions, influencing the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
(2-Methyl-5-nitrophenyl)boronic Acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(3-Pyridyl)boronic Acid: Lacks the methyl and nitro substituents, making it less sterically hindered and less electron-deficient.
Uniqueness
(2-Methyl-5-nitropyridin-3-yl)boronic acid is unique due to the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the pyridine ring. This combination of substituents can significantly influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H7BN2O4 |
|---|---|
Poids moléculaire |
181.94 g/mol |
Nom IUPAC |
(2-methyl-5-nitropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O4/c1-4-6(7(10)11)2-5(3-8-4)9(12)13/h2-3,10-11H,1H3 |
Clé InChI |
BNVGYUFRPBLUJQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1C)[N+](=O)[O-])(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


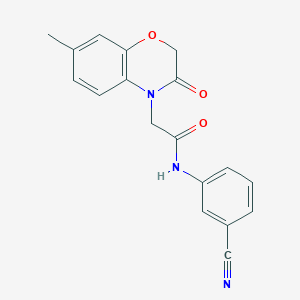


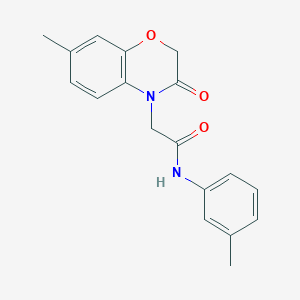
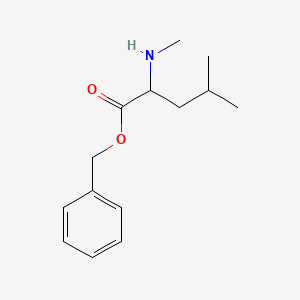
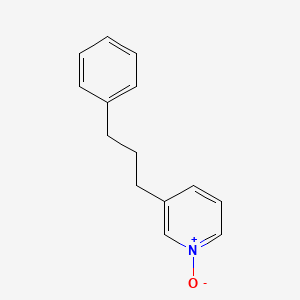
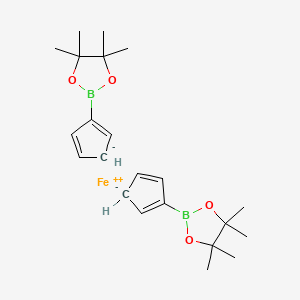

![2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid](/img/structure/B12507129.png)
![3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507135.png)
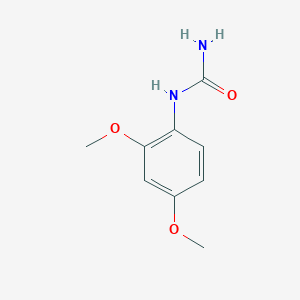
![4-[1-(Dimethylamino)-2-morpholin-4-ylethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12507157.png)
